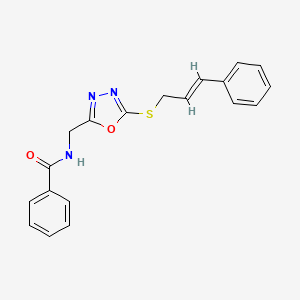![molecular formula C23H25N3O6S B2456282 N-(2-{[4-(4-metoxifenil)piperazin-1-il]sulfonil}etil)-4-oxo-4H-cromen-2-carboxamida CAS No. 933027-59-9](/img/structure/B2456282.png)
N-(2-{[4-(4-metoxifenil)piperazin-1-il]sulfonil}etil)-4-oxo-4H-cromen-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Estudios In Vivo: Las ratas tratadas con cloruro de aluminio (AlCl3) exhiben alteraciones conductuales y neuroquímicas. La administración de D2 (3 y 5 mg/kg durante 6 semanas) mejoró la memoria a corto plazo, los niveles de ansiedad y la actividad de la AChE. También restauró los niveles endógenos de enzimas antioxidantes, lo que sugiere un potencial neuroprotector .
- Aplicación: Aunque no está directamente relacionado con el compuesto, los derivados del indol se han estudiado como agentes anti-VIH-1. Una exploración más profunda puede revelar propiedades similares para nuestro compuesto .
- Aplicación: Si bien no es específico para nuestro compuesto, comprender su afinidad de unión a los receptores 5-HT1A podría proporcionar información sobre posibles efectos terapéuticos .
- Aplicación: La síntesis de derivados de piperazina relacionados, como la 1-(2-metoxifenil)piperazina, abre vías para una mayor investigación .
Neuroprotección e Investigación de la Enfermedad de Alzheimer
Actividad Anti-VIH-1
Unión al Receptor de Serotonina
Síntesis Química y Derivados
Modificaciones Estructurales y Actividad Biológica
Mecanismo De Acción
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. This compound has been found to inhibit AChE, thus increasing the availability of acetylcholine .
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s ability to break down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways. For instance, increased acetylcholine can enhance the activation of muscarinic and nicotinic acetylcholine receptors, which are involved in numerous physiological processes, including memory and learning .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance synaptic transmission in the nervous system, which can improve cognitive functions such as memory and learning . Additionally, this compound has been found to have neuroprotective effects, as it can prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target. Moreover, the presence of other substances, such as aluminium chloride, can influence the compound’s efficacy
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-31-18-8-6-17(7-9-18)25-11-13-26(14-12-25)33(29,30)15-10-24-23(28)22-16-20(27)19-4-2-3-5-21(19)32-22/h2-9,16H,10-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQCHYGMXILFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
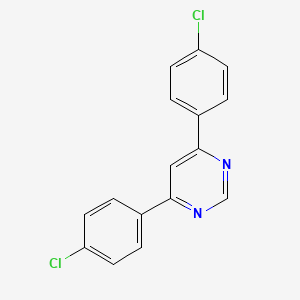
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456202.png)
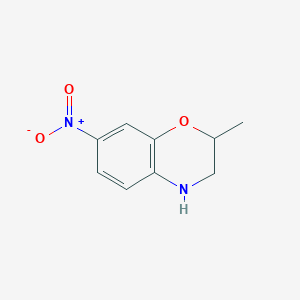
![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)
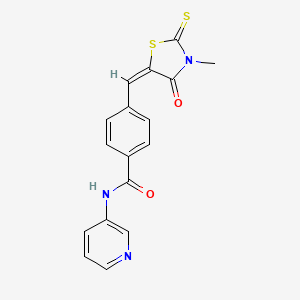
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456208.png)
![2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2456209.png)
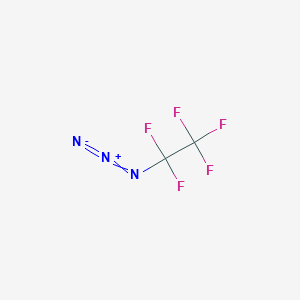
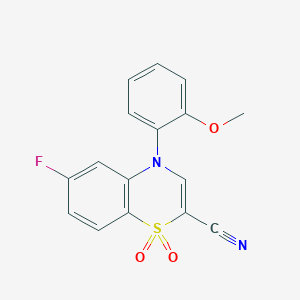
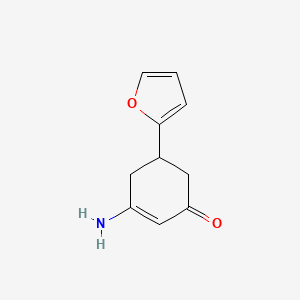
![2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2456214.png)
![8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2456218.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B2456220.png)
